

"FPR1 antagonist 1" discovery and synthesis

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Compound of Interest

Compound Name: *FPR1 antagonist 1*

Cat. No.: *B12379560*

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An in-depth analysis of the discovery and synthesis of a specific compound, often referred to in literature as a potent and selective Formyl Peptide Receptor 1 (FPR1) antagonist, provides a compelling case study for researchers and drug development professionals. For the purposes of this guide, we will refer to this compound as "**FPR1 Antagonist 1**," a representative molecule based on quinazolinone-derived structures.

Introduction to FPR1

The Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and monocytes. It plays a crucial role in the innate immune response by recognizing formylated peptides derived from bacteria or damaged mitochondria, initiating a cascade of pro-inflammatory events including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). While essential for host defense, dysregulation of FPR1 signaling is implicated in the pathogenesis of various inflammatory diseases, making it a significant target for therapeutic intervention.

Discovery of FPR1 Antagonist 1

The discovery of **FPR1 Antagonist 1** was the result of a systematic drug discovery campaign that began with high-throughput screening (HTS) to identify initial hit compounds.

High-Throughput Screening and Hit Identification

A library of small molecules was screened using a cell-based functional assay measuring the inhibition of fMLP-induced calcium mobilization in HL-60 cells, which endogenously express

FPR1. This primary screen identified several compounds with weak to moderate antagonistic activity. One of the most promising hits belonged to the quinazolinone class of compounds.

Lead Optimization and Structure-Activity Relationship (SAR)

The initial quinazolinone hit underwent extensive lead optimization to improve its potency, selectivity, and pharmacokinetic properties. This involved systematic modifications at various positions of the quinazolinone scaffold. Key findings from the SAR studies are summarized below:

- Substitution at the 3-position: Introduction of a benzyl group with electron-withdrawing substituents, such as trifluoromethyl, at the meta position significantly enhanced potency.
- Substitution at the 2-position: A methyl group at this position was found to be optimal for activity.
- Substitution at the 6-position: A bromine atom at this position contributed to increased affinity and potency.

These modifications led to the identification of "**FPR1 Antagonist 1**" as a lead candidate with sub-nanomolar potency and high selectivity for FPR1 over other related formyl peptide receptors like FPR2 and FPR3.

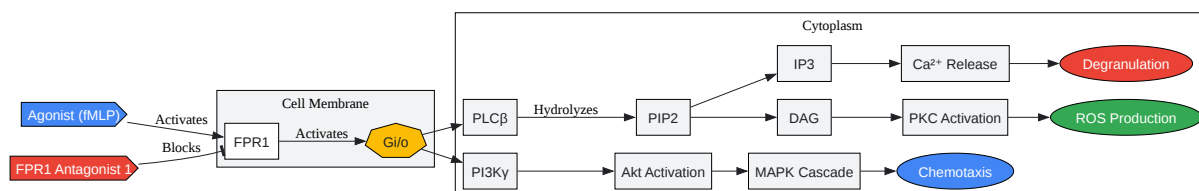
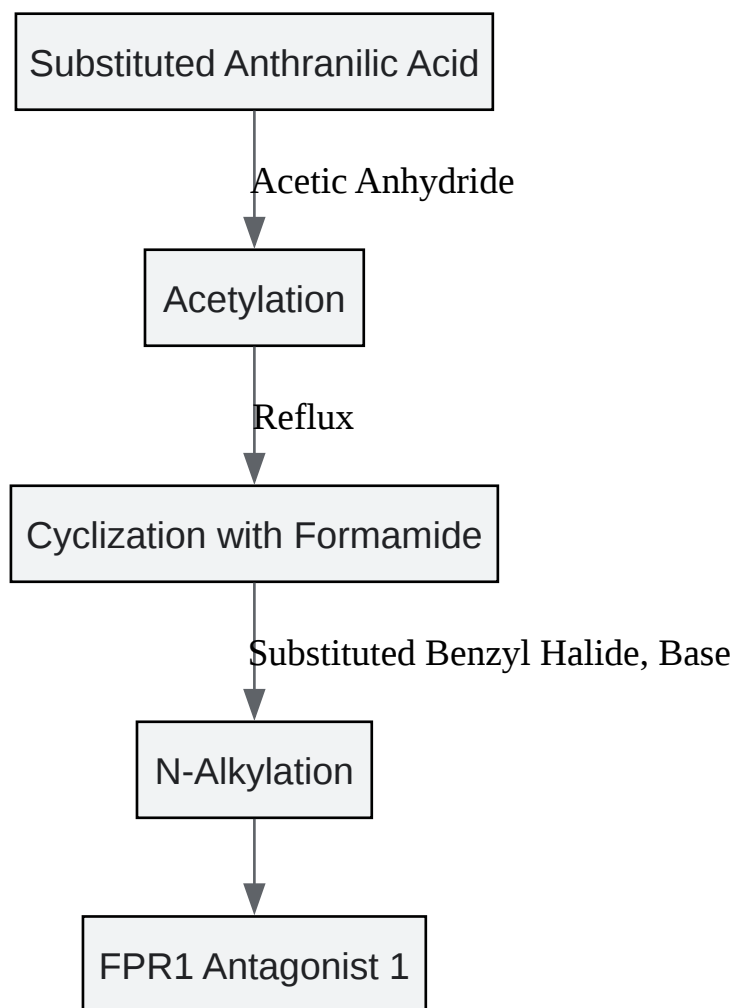
Quantitative Pharmacological Data

The pharmacological profile of "**FPR1 Antagonist 1**" was characterized through a series of in vitro assays. The data is summarized in the table below.

Parameter	FPR1 Antagonist 1	Reference Compound
FPR1 Binding Affinity (Ki)	0.8 nM	250 nM
FPR1 Functional Antagonism (IC50)	1.2 nM	500 nM
Selectivity (FPR2/FPR1 IC50 ratio)	>1000	~50
Selectivity (FPR3/FPR1 IC50 ratio)	>1000	~100

Synthesis of FPR1 Antagonist 1

The chemical synthesis of "FPR1 Antagonist 1" is a multi-step process, which is outlined in the workflow diagram below. The general synthetic route starts from commercially available substituted anthranilic acid.



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